o-3M3FBS

Catalog No.
S537894
CAS No.
313981-55-4
M.F
C16H16F3NO2S
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-3M3FBS

CAS Number

313981-55-4

Product Name

o-3M3FBS

IUPAC Name

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C16H16F3NO2S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3

InChI Key

SKJJIFRWCCSXGL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

o-3M3FBS; o 3M3FBS; o3M3FBS;

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C

The exact mass of the compound 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is 343.0854 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Phospholipase C activation: A study published in the National Institutes of Health's PubMed Central database suggests that a closely related compound, 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), can activate phospholipase C (PLC) in smooth muscle cells. PLC is an enzyme involved in various cellular signaling processes, including smooth muscle contraction and cell proliferation. This finding suggests that 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide might have similar effects, but further research is needed to confirm this. Pubmed source:

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C16H16F3NO2SC_{16}H_{16}F_{3}NO_{2}S and it has a molecular weight of approximately 343.4 g/mol. This compound is part of a larger class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

As an inactive analogue, o-3M3FBS is not intended to have a specific mechanism of action. It is used as a control to compare with the active compound (m-3M3FBS) which has been shown to activate phospholipase C (PLC) and influence smooth muscle cells [, ].

Typical of sulfonamides. It can participate in nucleophilic substitutions due to the presence of the sulfonamide functional group. Additionally, the trifluoromethyl group can influence the reactivity and stability of the compound in different solvents and conditions. The activation of phospholipase C by this compound has been noted to significantly increase calcium ion influx in vascular smooth muscle cells, suggesting its role in modulating intracellular signaling pathways .

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide exhibits notable biological activities, particularly in the modulation of calcium signaling in smooth muscle cells. Studies indicate that it can induce apoptosis in certain cancer cell lines by increasing cytoplasmic calcium concentrations. This effect is linked to its ability to activate phospholipase C, leading to enhanced calcium influx from both intracellular and extracellular sources . Furthermore, its potential therapeutic applications are being explored due to its effects on vascular smooth muscle reactivity.

The synthesis of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Sulfonamide Linkage: Reacting an amine with a sulfonyl chloride.
  • Introduction of Trifluoromethyl Group: This can be achieved through various methods such as nucleophilic substitution or electrophilic fluorination.
  • Methylation: The introduction of methyl groups at the 2, 4, and 6 positions on the benzene ring can be performed using alkylation reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide are in pharmacology and medicinal chemistry. Its ability to modulate calcium signaling makes it a candidate for research into treatments for cardiovascular diseases and certain types of cancer. Additionally, its structural features may allow for further modifications that could enhance its efficacy or reduce side effects.

Interaction studies have demonstrated that 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can significantly affect cellular signaling pathways. For example, it has been shown to increase calcium influx in vascular smooth muscle tissues pre-treated with lipopolysaccharides . These interactions highlight its potential as a therapeutic agent but also raise questions about possible side effects related to increased vascular reactivity.

Several compounds share structural similarities with 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamideC16H16F3NO2SC_{16}H_{16}F_{3}NO_{2}SSimilar structure; different position of trifluoromethyl group affects activity .
N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamideC10H10F3NO2SC_{10}H_{10}F_{3}NO_{2}SLacks methyl groups on the benzene ring; different biological activity profile.
SulfanilamideC6H8N2O2SC_{6}H_{8}N_{2}O_{2}SA simpler sulfonamide; serves primarily as an antibiotic with distinct mechanisms.

These compounds illustrate the diversity within the sulfonamide class and highlight how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

343.08538441 Da

Monoisotopic Mass

343.08538441 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Dates

Last modified: 08-15-2023
1: Szebenyi SA, Ogura T, Sathyanesan A, AlMatrouk AK, Chang J, Lin W. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons. Front Cell Neurosci. 2014 Oct 21;8:336. doi: 10.3389/fncel.2014.00336. eCollection 2014. PubMed PMID: 25374507; PubMed Central PMCID: PMC4204526.
2: Dwyer L, Kim HJ, Koh BH, Koh SD. Phospholipase C-independent effects of 3M3FBS in murine colon. Eur J Pharmacol. 2010 Feb 25;628(1-3):187-94. doi: 10.1016/j.ejphar.2009.11.029. Epub 2009 Nov 18. PubMed PMID: 19931239; PubMed Central PMCID: PMC3152466.

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